N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Overview
Description
N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide: is a synthetic organic compound with the molecular formula C21H29FN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorobenzoyl group and a cyclooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the fluorobenzoyl group: The fluorobenzoyl group can be introduced via acylation reactions using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclooctyl group: The cyclooctyl group can be attached through nucleophilic substitution reactions, where a cyclooctyl halide reacts with the piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-cyclooctyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide: Similar structure but with the fluorobenzoyl group at a different position.
N-cyclooctyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide: Another positional isomer with potential differences in biological activity.
Uniqueness: N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c22-18-12-10-16(11-13-18)21(26)24-14-6-7-17(15-24)20(25)23-19-8-4-2-1-3-5-9-19/h10-13,17,19H,1-9,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKMHLELBGXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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